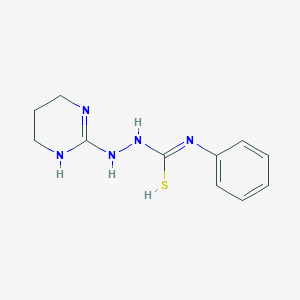![molecular formula C18H16N2 B292893 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B292893.png)
4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline, also known as MPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPQ is a heterocyclic compound that belongs to the class of pyrroloquinoline alkaloids.
Wirkmechanismus
The exact mechanism of action of 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is not fully understood, but it is believed to act on the opioid receptors in the brain and spinal cord. 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline has been shown to bind selectively to the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. It has also been found to activate the delta-opioid receptor, which is involved in the modulation of mood and anxiety.
Biochemical and Physiological Effects:
4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the release of endogenous opioids such as beta-endorphin, which may contribute to its analgesic effects. 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline has also been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to be stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain applications. It also has potential toxicity, which may require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline. One direction is to further investigate its mechanism of action and its interactions with other receptors and neurotransmitters. Another direction is to explore its potential applications in the treatment of various diseases such as cancer and arthritis. Additionally, research can be conducted to optimize its synthesis and purification methods to increase its yield and purity. Overall, 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a promising compound that has significant potential for future research and development.
Synthesemethoden
The synthesis of 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline involves the condensation of 2-phenyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with 4-methyl-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable dehydrating agent. The reaction is carried out under reflux in a solvent such as acetic anhydride or acetic acid. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and neuroscience. It has been found to exhibit potent analgesic and antinociceptive effects in animal models, making it a promising candidate for the development of new painkillers. 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline has also been shown to possess anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases such as arthritis and cancer.
Eigenschaften
Molekularformel |
C18H16N2 |
|---|---|
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
4-methyl-1-phenyl-2,3-dihydropyrrolo[3,2-c]quinoline |
InChI |
InChI=1S/C18H16N2/c1-13-15-11-12-20(14-7-3-2-4-8-14)18(15)16-9-5-6-10-17(16)19-13/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
NXXMZHGWTWRCMQ-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C3=C1CCN3C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C3=C1CCN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-allyl-7,9-diphenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292810.png)
![1-(4-chlorophenyl)-2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B292813.png)
![2-(4-Fluoro-benzylsulfanyl)-5-thiophen-2-yl-[1,3,4]oxadiazole](/img/structure/B292816.png)
![1-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B292818.png)
![4-Chlorophenyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292821.png)
![Ethyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl ether](/img/structure/B292822.png)
![Ethyl 2-{[(2,4-dichloroanilino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B292823.png)
![diethyl 2-({[3-(trifluoromethyl)anilino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B292824.png)
![N-(3,4-dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292825.png)

![4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292827.png)
![Diethyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3,4-dicarboxylate](/img/structure/B292832.png)
![N-(3-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarboxamide](/img/structure/B292834.png)
![2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B292835.png)